Cas no 183673-71-4 (4-Amino-1-Boc-piperidine-4-carboxylic acid)

4-Amino-1-Boc-piperidine-4-carboxylic acid is a protected piperidine derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. The Boc (tert-butoxycarbonyl) group provides stability and selective deprotection capabilities, making it valuable for peptide coupling and heterocyclic chemistry. Its carboxylic acid and amino functionalities allow for further functionalization, enabling the synthesis of complex molecules. This compound is particularly useful in medicinal chemistry for the development of bioactive compounds, including protease inhibitors and receptor modulators. High purity and consistent quality ensure reliable performance in multi-step synthetic routes. Its versatility and well-defined reactivity profile make it a preferred choice for researchers in drug discovery and development.
4-Amino-1-Boc-piperidine-4-carboxylic acid structure
183673-71-4 structure
Product Name:4-Amino-1-Boc-piperidine-4-carboxylic acid
CAS No:183673-71-4
MF:C11H20N2O4
MW:244.287503242493
MDL:MFCD01318728
CID:66239
PubChem ID:693797
Update Time:2025-05-19

4-Amino-1-Boc-piperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-4-Aminopiperidine-4-carboxylic acid
    • 4-Amino-1-Boc-piperidine-4-carboxylic acid
    • 4-N-BOC-1,1-Amino-piperidinyl carboxylic acid hydrate
    • 4-Amino-1-(Boc-amino)piperidine-4-carboxylic acid
    • 4-N-(tert-Butoxycarbonyl)-1,1-amino-piperidinyl carboxylic acid hemihydrate
    • 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
    • 1-BOC-4-Amino-piperidine-4-carboxylic acid
    • 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
    • 4-Amino-1-Boc-isonipecotic acid
    • 4-Amino-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester
    • 1-BOC-4-AMINO-4-PIPERIDINECARBOXYLIC ACID
    • 1-tert-butyl 4-amino-piperidine-1,4-dicarboxylate
    • 4-amino-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid
    • 4-Amino-1-tert-butoxycarbonylpiperidine-
    • 4-tert-butoxycarbonyl-1,1-aminopiperidinylcarboxylic acid
    • 1-BOC-PIP-OH
    • L-Pip(Boc)-OH
    • H-PIP(BOC)-OH
    • 4,4-ACP(1-N-BOC)
    • BOC-PIC(4)(4-NH2)-OH
    • 4-BOC-AMino-4-piperidine carboxylic acid
    • N-BOC-4,4-AMINOPIPERIDINYLCARBOXYLIC ACID
    • 4-amino-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
    • 4-amino-1-[(2-methylpropan-2-yl
    • Q-102238
    • IDI1_011390
    • 4-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate
    • DTXSID90351230
    • H-4-Pip(Boc)-OH
    • HY-40226
    • MENTHYLSALICYLATE
    • BCP22364
    • HMS1431A03
    • SR-01000003312-1
    • 1-Boc-4-aminopiperidine-4-carboxylic acid, 97%
    • EN300-184105
    • A1-01785
    • SR-01000003312
    • SCHEMBL1168818
    • 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid;1-Boc-4-Aminopiperidine-4-carboxylic acid
    • AC-3127
    • MFCD01318728
    • CS-D0690
    • AB08733
    • 1-(t-butyloxycarbonyl)-4-aminopiperidin-4-carboxylic acid
    • A4061
    • 4-Amino-1-tert-butoxycarbonylpiperidine-4-carboxylic acid
    • 1,4-Piperidinedicarboxylic acid,4-amino-,1-tert-butyl ester
    • SY003936
    • YNHLVALLAURVJF-UHFFFAOYSA-N
    • Maybridge3_000003
    • 183673-71-4
    • FT-0617422
    • AKOS005256081
    • BS-9753
    • 4-amino-1-{[(1,1-dimethylethyl)oxy]carbonyl}-4 piperidinecarboxylic acid
    • AM807658
    • 4-aminopiperidine-1,4-dicarboxylic acid mono-tert-butyl ester
    • 4-Amino-1,4-piperidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester; 1-(tert-Butyloxycarbonyl)-4-aminopiperidine-4-carboxylic acid; 4-Aminopiperidine-1,4-dicarboxylic Acid Mono-tert-butyl Ester;
    • 4-Amino-1(tert-butoxycarbonyl)piperidine-4-carboxylic acid
    • BBL100938
    • STL554732
    • MDL: MFCD01318728
    • Inchi: 1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)
    • InChI Key: YNHLVALLAURVJF-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C(=O)O)(CC1)N)=O
    • BRN: 7588844

Computed Properties

  • Exact Mass: 244.14200
  • Monoisotopic Mass: 244.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -2.2
  • Topological Polar Surface Area: 92.9

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.1583 (rough estimate)
  • Melting Point: 289-294 °C
  • Boiling Point: 380.1°C at 760 mmHg
  • Flash Point: 183.7℃
  • Refractive Index: 1.4620 (estimate)
  • PSA: 92.86000
  • LogP: 1.43760
  • Solubility: Soluble in water

4-Amino-1-Boc-piperidine-4-carboxylic acid Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H332-H335
  • Warning Statement: P261;P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: R36/37/38
  • Safety Instruction: S37/39-S26
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38
  • Storage Condition:Room temperature

4-Amino-1-Boc-piperidine-4-carboxylic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Amino-1-Boc-piperidine-4-carboxylic acid Production Method

4-Amino-1-Boc-piperidine-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:183673-71-4)4-Amino-1-Boc-piperidine-4-carboxylic acid
Order Number:A4061
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:26
Price ($):582.0
Email:sales@amadischem.com

Additional information on 4-Amino-1-Boc-piperidine-4-carboxylic acid

4-Amino-1-Boc-piperidine-4-carboxylic acid (CAS No. 183673-71-4): A Comprehensive Overview

The compound 4-Amino-1-Boc-piperidine-4-carboxylic acid, identified by the CAS registry number 183673-71-4, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with both an amino group and a tert-butoxycarbonyl (Boc) protecting group at specific positions. The presence of these functional groups makes it a versatile building block for various chemical transformations and applications.

Key Features and Structure

The molecular structure of 4-Amino-1-Boc-piperidine-4-carboxylic acid is defined by its piperidine backbone, a six-membered saturated ring containing one nitrogen atom. The amino group (-NH2) is attached at the 4th position of the piperidine ring, while the Boc group (-C(O)O-t-Bu) is located at the 1st position. Additionally, the carboxylic acid group (-COOH) is also present at the 4th position, making this compound a derivative of piperidine with multiple functional groups. This combination of functional groups provides a platform for various chemical reactions, including amide bond formation, peptide synthesis, and other transformations commonly employed in medicinal chemistry.

Synthesis and Applications

The synthesis of 4-Amino-1-Boc-piperidine-4-carboxylic acid typically involves multi-step organic reactions. The starting material is often a substituted piperidine derivative, which undergoes sequential protection and functionalization to introduce the Boc and amino groups. Recent advancements in asymmetric synthesis and catalytic methods have enabled more efficient and selective routes to this compound, reducing production costs and enhancing purity.

One of the most notable applications of this compound is in peptide synthesis. The Boc group serves as a protecting group for the amine during peptide coupling reactions, while the carboxylic acid can be activated for amide bond formation. This dual functionality makes it an ideal substrate for constructing complex peptide sequences with high fidelity. Moreover, the presence of the amino group allows for further modifications, such as glycosylation or phosphorylation, expanding its utility in drug discovery.

Recent Research Findings

Recent studies have explored the role of 4-Amino-1-Boc-piperidine-4-carboxylic acid in various biological systems. For instance, researchers have investigated its potential as a precursor for bioactive molecules with anti-inflammatory and anticancer properties. By incorporating this compound into larger biomolecules, scientists have demonstrated its ability to modulate key signaling pathways involved in chronic diseases.

In addition to its role in drug discovery, this compound has also been utilized in materials science. Its ability to form stable amide bonds has led to its incorporation into polymeric materials with tailored mechanical and thermal properties. These materials show promise in applications ranging from biomedical devices to advanced composites.

Conclusion

4-Amino-1-Boc-piperidine-4-carboxylic acid (CAS No. 183673-71-4) stands as a testament to the versatility of organic compounds in modern chemistry. Its unique structure and functional groups make it an invaluable tool in peptide synthesis, drug discovery, and materials science. With ongoing research uncovering new applications and improved synthetic methods, this compound continues to play a pivotal role in advancing scientific innovation across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:183673-71-4)4-Amino-1-Boc-piperidine-4-carboxylic acid
A4061
Purity:99%
Quantity:100g
Price ($):582.0
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